3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a benzyl group at position 3, a sulfanyl-linked 2-(4-ethoxyphenyl)-2-oxoethyl moiety at position 2, and a furan-2-ylmethyl carboxamide group at position 5. The furan-2-ylmethyl substituent introduces aromatic diversity, which may modulate electronic properties or participate in π-π interactions .
Properties
IUPAC Name |
3-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O5S/c1-2-38-24-13-10-22(11-14-24)28(35)20-40-31-33-27-17-23(29(36)32-18-25-9-6-16-39-25)12-15-26(27)30(37)34(31)19-21-7-4-3-5-8-21/h3-17H,2,18-20H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAICPFDBTONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in the structure of 3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide contributes to its effectiveness against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer properties. The compound may interact with specific cellular pathways involved in cancer progression. Preliminary studies suggest that it could induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms and efficacy .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound reveals that modifications to the benzyl and ethoxy groups can significantly influence its biological activity. For instance, variations in substituents on the phenyl rings have been shown to enhance antimicrobial potency and selectivity towards cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study published by the National Center for Biotechnology Information (NCBI), derivatives similar to this compound were synthesized and tested against various bacterial strains. Results indicated that these compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of quinazoline derivatives, including compounds structurally similar to the one . The study found that these compounds inhibited tumor growth in vitro and in vivo models, with mechanisms involving cell cycle arrest and apoptosis induction being proposed as key factors in their activity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement under basic conditions. For example:
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Reaction with alkyl halides (e.g., bromoacetophenone derivatives) to form thioether linkages .
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Solvent dependence : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for optimal yield .
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Sulfanyl group alkylation | K₂CO₃, DMF, 80°C, 12h | 72–78% | |
| Thioether oxidation to sulfone | H₂O₂, AcOH, 50°C, 6h | 65% |
Hydrolysis of Functional Groups
The ethoxy and carboxamide groups are susceptible to hydrolysis:
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Ethoxy group dealkylation : Acidic hydrolysis (HCl, reflux) converts the 4-ethoxyphenyl moiety to 4-hydroxyphenyl.
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Carboxamide hydrolysis : Strong bases (e.g., NaOH) cleave the amide bond to yield carboxylic acid derivatives.
| Substrate | Reagents | Product |
|---|---|---|
| 4-Ethoxyphenyl group | 6M HCl, reflux, 8h | 4-Hydroxyphenyl derivative |
| Quinazoline-7-carboxamide | NaOH (aq), 100°C, 4h | Quinazoline-7-carboxylic acid |
Oxidation and Reduction Reactions
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Oxidation of the sulfanyl group : Hydrogen peroxide oxidizes the -S- group to sulfoxide or sulfone, altering electronic properties .
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Reduction of the ketone : NaBH₄ selectively reduces the 2-oxoethyl group to a hydroxyl moiety without affecting the quinazoline core.
Alkylation and Acylation Reactions
The furfurylamine side chain and benzyl group undergo further modifications:
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Alkylation : Reaction with methyl iodide at the furan oxygen enhances lipophilicity.
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Acylation : Acetic anhydride acetylates free hydroxyl groups on the quinazoline ring .
| Modification | Reagents | Application |
|---|---|---|
| Furan-O-methylation | CH₃I, K₂CO₃, acetone | Improved bioavailability |
| Hydroxyl acetylation | (Ac)₂O, pyridine, RT | Stability enhancement |
Cyclization and Ring Formation
The quinazoline core is synthesized via cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates. Key intermediates include:
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Spirocyclic intermediates : Formed via bromination followed by O-nucleophilic attack, as observed in analogous spiroquinazoline systems .
Stability Under Reaction Conditions
The compound shows moderate stability in polar aprotic solvents (e.g., DMF) but degrades in strong acidic/basic conditions. Thermal analysis (TGA) indicates decomposition above 250°C .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on core heterocycles, substituents, and functional groups:
Key Comparisons
Core Heterocycle The 3,4-dihydroquinazolinone core of the target compound distinguishes it from triazole (e.g., ) or thiazole (e.g., ) derivatives. Quinazolines are known for planar aromatic systems that facilitate intercalation or enzyme inhibition, whereas triazoles and thiazoles offer diverse hydrogen-bonding capabilities .
Sulfanyl Functionality The thioether group in the target compound contrasts with thione tautomers in triazole derivatives (e.g., compounds [7–9] in ).
Aromatic Substituents
- The 4-ethoxyphenyl group provides electron-donating character, differing from electron-withdrawing groups (e.g., 4-chlorophenyl in ). Ethoxy substituents may improve solubility via polar interactions, whereas chloro groups enhance lipophilicity .
- The furan-2-ylmethyl carboxamide mirrors furan-containing compounds in , which are associated with enhanced bioavailability due to furan’s moderate polarity .
Spectral Data IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches (~1660–1680 cm⁻¹) from the quinazolinone and carboxamide groups, aligning with similar quinazoline derivatives . Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the thioether linkage . NMR: The benzyl protons (δ ~4.5–5.0 ppm) and furan protons (δ ~6.3–7.4 ppm) would align with data for benzyl- and furan-substituted compounds in .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions, including the formation of the quinazoline core, introduction of substituents (e.g., benzyl, furan-methyl), and functionalization of the sulfanyl group. Critical parameters include solvent choice (e.g., dimethylformamide or dioxane for solubility), temperature control (50–80°C for cyclization), and catalysts (e.g., zinc chloride for coupling reactions) . Purification typically employs column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol. Yield optimization requires monitoring via TLC and HPLC .
Q. How can the compound’s structure be rigorously characterized?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z).
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation . Comparative analysis with structurally similar quinazolines (e.g., N-cyclopentyl analogs) can validate key functional groups .
Q. What preliminary biological assays are recommended for activity screening?
Begin with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) due to the quinazoline core’s known role in targeting ATP-binding pockets . Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition. Parallel cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) helps assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the 4-ethoxyphenyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate binding affinity.
- Backbone modification : Compare activity of the dihydroquinazoline core to fully aromatic quinazolines or pyrimidine analogs.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How should contradictory data in biological activity studies be resolved?
Example: Discrepancies in IC50 values across cell lines may arise from off-target effects or assay conditions.
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed serum concentration, incubation time).
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Proteomic profiling : LC-MS/MS to identify unintended protein interactions .
Q. What strategies address poor aqueous solubility during formulation studies?
- Salt formation : Test hydrochloride or sodium salts to enhance solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers for controlled release.
- Co-solvent systems : Optimize ratios of DMSO/PEG 400 or cyclodextrin inclusion complexes .
Methodological Challenges and Solutions
Q. How can metabolic stability be improved without compromising activity?
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to pinpoint labile sites (e.g., furan-methyl oxidation).
- Structural shielding : Introduce methyl or fluorine groups at vulnerable positions to block cytochrome P450-mediated degradation .
Q. What computational tools are effective for predicting toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition.
- Molecular dynamics simulations : Assess binding to off-target proteins (e.g., cardiac ion channels) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
